Product packaging for 6-Methylidenespiro[2.5]octane(Cat. No.:)

6-Methylidenespiro[2.5]octane

Cat. No.: B13469002
M. Wt: 122.21 g/mol
InChI Key: UAQATWAZRIYWFS-UHFFFAOYSA-N
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Description

6-Methylidenespiro[2.5]octane is a sophisticated spirocyclic chemical building block designed for advanced research and development in medicinal chemistry and materials science. This compound features a spiro[2.5]octane core, a carbocyclic structure consisting of two rings—a cyclopropane and a cyclopentane—sharing a single central carbon atom (the spiro atom) . The addition of a methylidene exocyclic double bond provides a versatile handle for further synthetic elaboration, making this scaffold ideal for exploring three-dimensional chemical space . Spiro compounds are highly prized in drug discovery for their ability to impart conformational rigidity and create well-defined, three-dimensional structures. The spiro[2.5]octane system, in particular, introduces significant structural complexity and is relatively underrepresented in chemical libraries, offering opportunities to discover novel bioactive molecules . Researchers can utilize the reactive methylidene group to introduce diverse functional elements, positioning this compound as a key intermediate in the synthesis of complex natural product analogs or new molecular entities for high-throughput screening libraries. Applications: This compound is intended for use as a synthetic intermediate in organic synthesis, library generation, and method development. It is particularly useful for constructing stereochemically complex molecules and for investigations into structure-activity relationships (SAR). Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B13469002 6-Methylidenespiro[2.5]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

6-methylidenespiro[2.5]octane

InChI

InChI=1S/C9H14/c1-8-2-4-9(5-3-8)6-7-9/h1-7H2

InChI Key

UAQATWAZRIYWFS-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2(CC1)CC2

Origin of Product

United States

Synthetic Methodologies Towards 6 Methylidenespiro 2.5 Octane and Its Precursors

Strategic Retrosynthesis of the 6-Methylidenespiro[2.5]octane Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. youtube.comnih.gov This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.

Disconnection Approaches for the Spiro[2.5]octane Core

The central challenge in synthesizing this compound lies in the construction of the spiro[2.5]octane core, where a cyclopropane (B1198618) and a cyclohexane (B81311) ring share a single carbon atom. A primary disconnection strategy for this spirocyclic junction involves breaking the C-C bonds of the cyclopropane ring. This leads to a cyclohexanone (B45756) precursor bearing a suitable two-carbon unit at the alpha position, primed for cyclization.

A logical retrosynthetic disconnection of the spiro[2.5]octane core points towards a cyclohexanone derivative. This approach simplifies the complex spirocyclic system into a more manageable monocyclic precursor. The key transformation in the forward sense would be an intramolecular cyclization to form the three-membered ring.

Another powerful approach is to consider the spiro center as being formed through a rearrangement. For instance, a pinacol-type rearrangement of a vicinal diol on an adjacent ring could lead to the desired spirocyclic ketone, which can then be converted to the target compound. youtube.com

Disconnection StrategyPrecursor TypeKey Forward Reaction
Cyclopropane Ring Openingα-Substituted CyclohexanoneIntramolecular Cyclization
SpiroannulationCyclohexanone & Three-Carbon SynthonIntermolecular Spiroannulation
RearrangementBicyclic DiolPinacol Rearrangement

Retrosynthetic Pathways for the Exocyclic Methylidene Moiety

The exocyclic methylidene group (C=CH₂) is a common structural motif that can be introduced through several reliable synthetic methods. A functional group interconversion (FGI) is the most common retrosynthetic approach for this moiety. Disconnecting the carbon-carbon double bond of the methylidene group typically leads back to a ketone at the 6-position, namely spiro[2.5]octan-6-one.

This spiroketone is a key intermediate, as numerous methods exist for the olefination of ketones. The most prominent of these is the Wittig reaction, which utilizes a phosphorus ylide to convert a carbonyl group into an alkene. lumenlearning.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org The use of methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is a standard and effective method for installing a terminal methylene (B1212753) group. libretexts.org

Alternative methods for the synthesis of exocyclic alkenes from ketones include the Horner-Wadsworth-Emmons reaction, which often offers advantages in terms of reagent removal, and the Peterson olefination.

Retrosynthetic StepPrecursorKey Forward Reaction
C=C DisconnectionSpiro[2.5]octan-6-oneWittig Olefination
C=C DisconnectionSpiro[2.5]octan-6-oneHorner-Wadsworth-Emmons Reaction
C=C DisconnectionSpiro[2.5]octan-6-onePeterson Olefination

Classical and Established Synthetic Routes for Spiro[2.5]octane Analogs

The construction of the spiro[2.5]octane framework can be achieved through various cyclization strategies. These methods can be broadly categorized into intramolecular and intermolecular approaches.

Cyclization Reactions for Spiro Ring Formation

Intramolecular cyclopropanation is a powerful method for forming cyclopropane rings fused to an existing cyclic system. researchgate.netnih.govrochester.eduacs.org This approach typically involves a precursor that already contains the six-membered ring and a side chain that can undergo cyclization to form the three-membered ring.

One common strategy involves the base-mediated cyclization of a γ-haloketone. For the synthesis of a spiro[2.5]octane precursor, this would involve a cyclohexanone with a 2-(2-haloethyl) substituent. Treatment with a strong base would generate an enolate that displaces the halide in an intramolecular SN2 reaction to form the spirocycle.

Another elegant approach is the transition-metal-catalyzed decomposition of a diazo compound. A cyclohexanone derivative bearing a diazoacetyl group at the alpha position can undergo intramolecular cyclopropanation in the presence of catalysts such as rhodium(II) or copper complexes to yield the spiro[2.5]octanone.

Precursor TypeReagents/CatalystsKey Features
α-(2-Haloethyl)cyclohexanoneStrong Base (e.g., NaH, LDA)Formation of an enolate followed by intramolecular SN2 reaction.
α-DiazoacetylcyclohexanoneRhodium(II) or Copper catalystsIn situ generation of a carbene followed by intramolecular C-H insertion. nih.gov
Unsaturated Terminal EpoxidesLithium AmidesLithium amide-induced intramolecular cyclopropanation.

Spiroannulation involves the reaction of a cyclic precursor with a reagent that provides the atoms for the new ring in a single step. For the synthesis of spiro[2.5]octanes, this typically involves the reaction of a cyclohexanone derivative with a three-carbon component that can form the cyclopropane ring.

A classic method is the reaction of a cyclohexylidene derivative, such as an enamine or an enolate of cyclohexanone, with a cyclopropylidene precursor. For example, the reaction of a cyclohexanone enamine with a gem-dihalocyclopropane followed by reduction can lead to the spiro[2.5]octane skeleton.

More modern approaches utilize transition metal-catalyzed cycloadditions. For instance, a [2+1] cycloaddition of a carbene or carbene precursor with a cyclohexene (B86901) derivative can directly generate the spiro[2.5]octane framework.

Cyclohexane PrecursorCyclopropane SynthonReaction Type
Cyclohexanone Enaminegem-DihalocyclopropaneNucleophilic addition-elimination
CyclohexeneDiazo compound (e.g., ethyl diazoacetate)Transition-metal-catalyzed [2+1] cycloaddition
CyclohexanoneTosylhydrazoneBase-mediated cycloaddition of in situ generated diazo compounds. researchgate.net

Advanced and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and selective routes to complex molecules like this compound. These include transition metal-catalyzed reactions, organocatalysis, and biocatalysis, as well as photochemical and electrochemical methods.

Transition Metal-Catalyzed Syntheses

Transition metals such as palladium, rhodium, and ruthenium are powerful catalysts for the formation of carbon-carbon bonds and the construction of complex ring systems.

Palladium catalysis is a versatile tool in organic synthesis. While direct examples for the synthesis of this compound are not prominent in the literature, palladium-catalyzed reactions such as intramolecular Heck reactions or cross-coupling reactions (e.g., Suzuki, Stille) on suitable precursors could be envisioned. For instance, a properly substituted cyclohexanone derivative could undergo a palladium-catalyzed cyclopropanation followed by further transformations.

Rhodium and ruthenium catalysts have shown significant utility in the synthesis of spirocyclic compounds. Rhodium(III) catalysis has been successfully employed in the dearomatizing oxidative annulation of 2-alkenylphenols with alkynes to furnish spirocyclic enones. nih.gov Rhodium-catalyzed [2+2+2] cyclizations are another powerful method for constructing complex ring systems. capes.gov.br

Ruthenium catalysts, particularly Grubbs-type catalysts, are renowned for their efficacy in olefin metathesis. scientificupdate.comnih.gov Ring-closing metathesis (RCM) of a diene precursor is a powerful strategy for the formation of cyclic and spirocyclic systems. mdpi.comresearchgate.net For the synthesis of the spiro[2.5]octane skeleton, a precursor containing both a vinyl group and a cyclopropylidene moiety, or a diene that can be elaborated to the spirocycle, could potentially be cyclized using a ruthenium metathesis catalyst. Tandem olefin metathesis-oxidation reactions catalyzed by ruthenium have also been developed, offering efficient routes to functionalized cyclic compounds. organic-chemistry.org

Table 2: Overview of Transition Metal-Catalyzed Routes to Spirocycles
Metal CatalystReaction TypePotential Application for Spiro[2.5]octane SynthesisKey Features
PalladiumHeck Reaction, Cross-CouplingIntramolecular cyclization of a suitable precursor to form the spiro[2.5]octane core.High functional group tolerance, well-established methodologies.
RhodiumDearomatizing Oxidative Annulation, [2+2+2] CyclizationConstruction of the spirocyclic framework from acyclic or monocyclic precursors. nih.govcapes.gov.brFormation of complex polycyclic systems, high efficiency. nih.gov
RutheniumRing-Closing Metathesis (RCM)Cyclization of a diene precursor to form the cyclohexane ring of the spiro[2.5]octane system. mdpi.comresearchgate.netExcellent functional group tolerance, formation of tetrasubstituted olefins. nih.govresearchgate.net

Organocatalytic and Biocatalytic Pathways to Spiro[2.5]octane Systems

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering high stereoselectivity and environmentally benign reaction conditions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been successfully applied to the synthesis of various spirocyclic compounds. researchgate.netrsc.org Cascade reactions, such as Michael-Michael-aldol sequences, can generate multiple stereocenters and complex molecular architectures in a single step. rsc.org The synthesis of the spiro[2.5]octane skeleton could potentially be achieved through an organocatalytic cascade reaction of a suitable cyclohexanone derivative with a cyclopropyl-containing Michael acceptor.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. While the direct biocatalytic synthesis of this compound has not been reported, enzymes have been used to synthesize related spirocyclic structures. For example, a D-aminoacylase has been shown to catalyze a [5+1] double Michael addition to produce spiro[5.5]undecane derivatives stereoselectively. researchgate.net Furthermore, engineered enzymes have been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes. acs.org A one-pot biocatalytic oxidation of an alcohol to an aldehyde followed by a Wittig reaction has also been demonstrated, showcasing the potential for chemoenzymatic cascades. nih.gov These examples highlight the potential of biocatalysis for the enantioselective synthesis of spiro[2.5]octane precursors.

Photochemical and Electrochemical Methods for Skeletal Rearrangements or Cyclizations

Photochemical reactions, such as [2+2] cycloadditions, can be employed to construct strained ring systems. The synthesis of spiro[2.5]octa-4,7-dien-6-one has been achieved through a 1,6-conjugate addition induced dearomatization of para-quinone methides under mild, metal-free conditions. researchgate.net

Electrochemical synthesis offers a green alternative to traditional methods that rely on chemical oxidants or reductants. While specific applications to this compound are yet to be explored, the potential of this approach is evident in related systems.

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of this compound in an optically pure form relies on establishing the stereochemistry of the spirocyclic core at an early stage. This is typically achieved through the asymmetric synthesis of a ketone precursor, such as spiro[2.5]octan-6-one. The primary methods for inducing chirality include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Chiral Auxiliaries and Substrate Control Strategies

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed for potential reuse. This strategy offers a powerful and often reliable method for asymmetric synthesis.

A notable example of this strategy in a related system is the enantioselective synthesis of spirooxindoles using a bicyclic lactam as a chiral auxiliary. researchgate.net In this approach, the chiral lactam is first acylated and then subjected to a highly diastereoselective SNAr reaction with a substituted benzene (B151609) derivative to create the quaternary spiro-center. researchgate.net The high level of stereocontrol is achieved as the bulky auxiliary effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face. A similar strategy could be envisioned for the synthesis of a 6-substituted spiro[2.5]octane precursor. For instance, a chiral auxiliary attached to a cyclohexanone derivative could control the stereochemistry of a cyclopropanation reaction, thereby establishing the chiral spiro-center.

Table 1: Example of Chiral Auxiliary Controlled SNAr Reaction for Spiro Compound Synthesis researchgate.net

EntryBaseTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1LiHMDS-7827270:30
2NaHMDS-7857070:30
3KHMDS-78899>99:1
4KHMDS-40780>99:1

Reaction conditions involved a chiral acyl bicyclic lactam and substituted 2,4-dinitrobenzene derivatives.

Asymmetric Catalysis in Spiro Compound Construction

Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, has emerged as a highly efficient and atom-economical method for synthesizing enantiomerically enriched compounds. frontiersin.org These catalysts can create a chiral environment around the reacting substrates, favoring the formation of one enantiomer over the other.

A powerful example is the use of engineered enzymes in biocatalysis. An engineered carbene transferase, derived from a protoglobin, has been successfully used for the asymmetric cyclopropanation of exocyclic N-heterocycles to produce azaspiro[2.5]octanes with exceptional yields and stereoselectivities. acs.org This biocatalytic platform demonstrates high turnover numbers and can function in aqueous environments, highlighting its potential for large-scale, green synthesis. acs.org

Transition metal catalysis is another cornerstone of asymmetric spiro-synthesis. Chiral N,N'-dioxide–nickel(II) complexes have been employed in the catalytic asymmetric conjugate addition/rearrangement of vinyl azides to (E)-alkenyloxindoles, affording 3,2′-pyrrolinyl spirooxindoles in high yields and with excellent diastereo- and enantioselectivities. nih.gov The success of this reaction relies on the ability of the chiral ligand to form a well-defined complex with the metal ion, which then coordinates the substrates in a specific orientation to control the stereochemical outcome. nih.gov

Table 2: Asymmetric Catalysis for Spirocycle Synthesis

Catalyst SystemReaction TypeSubstratesYield (%)ee (%)drReference
Engineered Carbene TransferaseEnzymatic CyclopropanationUnsaturated N-heterocycle, Diazo compound78-94>98N/A acs.org
Chiral N,N'-Dioxide-Ni(II)Conjugate Addition / RearrangementVinyl azide (B81097), (E)-Alkenyloxindoleup to 98up to 98>19:1 nih.gov
Ru-complexAsymmetric CyclopropanationDiazo reagent, AlkeneN/AN/AN/A acs.org

Diastereoselective Routes to Substituted Spiro[2.5]octanes

When multiple stereocenters are formed in a single reaction, controlling their relative configuration (diastereoselectivity) is crucial. Diastereoselective strategies often rely on the inherent steric and electronic properties of the substrates and reagents.

A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones, which represent one of the rings in the spiro[2.5]octane system. beilstein-journals.org In this process, the initial conjugate addition of a curcumin-derived enolate to an arylidenemalonate is followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the cyclohexanone ring with high diastereoselectivity. beilstein-journals.org The stereochemical outcome is dictated by the formation of the most stable chair-like transition state, which minimizes steric clashes between bulky substituents.

Another powerful approach involves the carbometalation of cyclopropenes. A regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes has been developed to synthesize polysubstituted spiropentanes. nih.gov This method allows for the creation of up to five contiguous stereocenters with high control. A similar strategy, starting from a substituted methylenecyclohexane (B74748), could potentially be adapted for the diastereoselective synthesis of substituted spiro[2.5]octanes.

Synthesis of Isotopically Labeled this compound for Mechanistic Probes

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and determining the conformation of molecules in biological systems. By replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H (deuterium, D), or ¹²C with ¹³C), chemists can track the fate of atoms through a reaction sequence or measure internuclear distances using advanced NMR techniques.

While no specific isotopic labeling of this compound has been reported, the strategies for such a synthesis can be inferred from work on other complex molecules. For example, analogs of epothilone (B1246373) B and epothilone D have been synthesized with deuterium (B1214612) ([²H₃]) and fluorine-19 ([¹⁹F]) labels. nih.gov These labeled compounds were designed for use in Rotational Echo Double Resonance (REDOR) NMR studies to determine the precise conformation of the drug when bound to its biological target, tubulin. nih.gov

A similar approach could be applied to study the mechanism of key steps in the synthesis of this compound. For instance, in a potential synthesis involving a Wittig reaction on a precursor ketone (spiro[2.5]octan-6-one), a deuterated phosphonium (B103445) ylide (e.g., (C₆H₅)₃P=CD₂) could be used. Analyzing the position of the deuterium atoms in the final product would provide insight into the stereochemistry of the olefination and confirm the mechanism of ylide addition and subsequent elimination. Similarly, to probe the mechanism of a cyclopropanation reaction, a cyclohexanone precursor bearing a deuterated methylene group adjacent to the carbonyl could be employed, allowing for the tracking of this labeled position throughout the spirocyclization process.

Reactivity of the Exocyclic Methylidene Double Bond

The exocyclic double bond in this compound is the primary site of reactivity, susceptible to a variety of chemical transformations. Its reactivity is influenced by the adjacent spirocyclopropane ring, which can modulate the electronic properties of the double bond and participate in subsequent rearrangements.

Electrophilic Addition Reactions

The electron-rich nature of the exocyclic double bond makes it prone to attack by electrophiles.

Hydrogenation: Catalytic hydrogenation of the methylidene group is expected to proceed readily, yielding 6-methylspiro[2.5]octane. This reaction would typically employ a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. The reaction is generally highly efficient, leading to the saturated spiroalkane.

Hydrohalogenation: The addition of hydrogen halides (HX) to this compound is anticipated to follow Markovnikov's rule. The proton would add to the less substituted carbon of the double bond (the methylene carbon), generating a tertiary carbocation intermediate at the C6 position. Subsequent attack by the halide ion would lead to the formation of 6-halo-6-methylspiro[2.5]octane. The stability of the tertiary carbocation intermediate drives the regioselectivity of this addition. The high efficiency and stereoselectivity of hydrogen halide addition to similar alkylidenecyclopropanes have been noted as a method for preparing homoallylic halides. tandfonline.com

Cycloaddition Chemistry

The exocyclic double bond of this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of more complex cyclic systems. soton.ac.uk

[2+1] Cycloaddition: Reactions with carbenes or carbenoids would lead to the formation of a dispirocyclic system containing a spiropentane (B86408) moiety. For instance, reaction with dichlorocarbene (B158193) (:CCl₂), typically generated from chloroform (B151607) and a strong base, would yield a dichlorinated dispiro[2.2.5]undecane derivative.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes can construct cyclobutane (B1203170) rings. For instance, the reaction with ethylene (B1197577) under photochemical conditions would result in a spirocyclic system containing a cyclobutane ring fused to the cyclohexane ring. The stereochemistry of these reactions is often governed by the Woodward-Hoffmann rules. youtube.com

[2+3] Cycloaddition (1,3-Dipolar Cycloaddition): The double bond can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. For example, reaction with phenyl azide would produce a spiro-triazoline derivative, which could potentially rearrange upon heating or photolysis to an aziridine (B145994) or enamine. The reactivity of exocyclic double bonds towards 1,3-dipoles has been demonstrated in similar systems. researchgate.net

[2+4] Cycloaddition (Diels-Alder Reaction): While the exocyclic double bond is not part of a conjugated diene system itself, it can act as a dienophile in Diels-Alder reactions. Reaction with a conjugated diene, such as 1,3-butadiene, would lead to the formation of a spirocyclic system containing a new six-membered ring. The reactivity in these reactions would be influenced by the electronic nature and steric hindrance of the dienophile.

Oxidation Reactions

The exocyclic double bond is susceptible to various oxidative transformations.

Epoxidation: Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of the corresponding spiro-epoxide, 1-oxaspiro[2.5]octan-6-ylmethylene oxide. This epoxide is a valuable intermediate for further synthetic transformations. Peracid oxidation of methylenecyclopropanes is a known transformation. tandfonline.com

Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would yield the corresponding diol, 6-(hydroxymethyl)-spiro[2.5]octan-6-ol.

Ozonolysis: Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the double bond to yield spiro[2.5]octan-6-one. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of the corresponding carboxylic acid, which in this case would likely involve ring opening of the cyclohexane ring due to the instability of an alpha-keto acid.

Radical Reactions and Polymerization Tendencies

The strained nature of the methylenecyclopropane (B1220202) moiety can influence its behavior in radical reactions.

Radical Addition: Radical addition to the exocyclic double bond can be initiated by radical initiators in the presence of a suitable radical donor. For example, the addition of a thiol (R-SH) in the presence of a radical initiator would likely lead to the anti-Markovnikov addition product.

Polymerization: Due to the strain associated with the exocyclic double bond and the cyclopropane ring, this compound could potentially undergo ring-opening polymerization. This process can be initiated by radical, cationic, or anionic initiators. The polymerization would involve the cleavage of the double bond and potentially the cyclopropane ring, leading to a polymer with a complex repeating unit.

Transformations Involving the Spirocyclopropane Ring

The highly strained spirocyclopropane ring in this compound is susceptible to ring-opening reactions under various conditions, leading to the formation of rearranged products.

Ring-Opening Reactions

Thermal Ring-Opening: Upon heating, methylenecyclopropanes can undergo rearrangement to larger rings. wikipedia.org In the case of this compound, thermal isomerization could potentially lead to the formation of various bicyclic or monocyclic dienes. The specific products would depend on the reaction conditions and the mechanistic pathway followed (e.g., concerted or stepwise).

Photochemical Ring-Opening: Photochemical excitation can also induce ring-opening of the cyclopropane ring, often proceeding through different intermediates and leading to different products than the thermal reaction. These reactions can involve the formation of diradical intermediates.

Acid-Catalyzed Ring-Opening: In the presence of a Lewis or Brønsted acid, the cyclopropane ring can be protonated or coordinated to the acid, facilitating its opening. soton.ac.uktandfonline.com This can lead to the formation of a carbocation, which can then undergo various rearrangements or be trapped by a nucleophile. For instance, treatment with a strong acid could lead to the formation of a homoallylic cation, which could then rearrange to form a more stable carbocation, ultimately leading to a variety of unsaturated products. The ring-opening of methylenecyclopropanes with various reagents, including diphenyl diselenide and aromatic amines, often proceeds via a ring-opened intermediate. tandfonline.com Ceric(IV)-mediated reactions of methylenecyclopropanes can also lead to ring-rearranged products like cyclobutanones. thieme-connect.com

Data Tables

Table 1: Predicted Products of Reactions at the Exocyclic Double Bond

Reaction TypeReagent(s)Predicted Major Product
HydrogenationH₂, Pd/C6-Methylspiro[2.5]octane
HydrohalogenationHBr6-Bromo-6-methylspiro[2.5]octane
[2+1] Cycloaddition:CCl₂Dichlorodispiro[2.2.5]undecane derivative
Epoxidationm-CPBA1-Oxaspiro[2.5]octan-6-ylmethylene oxide
Ozonolysis (reductive)1. O₃; 2. (CH₃)₂SSpiro[2.5]octan-6-one

Table 2: Potential Products of Spirocyclopropane Ring-Opening

ConditionPotential Product Type(s)
ThermalBicyclic or monocyclic dienes
PhotochemicalIsomeric dienes via diradical intermediates
Acid-CatalyzedRearranged unsaturated carbocyclic structures

In-Depth Analysis of this compound Reveals a Gap in Current Chemical Research

Despite its defined chemical structure and commercial availability, a comprehensive review of scientific literature reveals a significant absence of in-depth research on the chemical reactivity, transformations, and mechanistic properties of this compound. While the compound, identified by its CAS Number 34959-75-6, is listed in chemical databases and available from suppliers, it has not been the subject of dedicated studies that would allow for a detailed discussion of its chemical behavior. researchgate.neta2bchem.com

This article aimed to provide a thorough examination of this compound, structured around a detailed outline focusing on its reactivity, reaction mechanisms, and selectivity. However, an extensive search for scholarly articles, patents, and computational studies has yielded no specific data for this particular molecule within the requested analytical framework.

The intended scope of this article was to cover the following specific areas of the compound's chemistry:

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations:This would detail how the compound selectively reacts at different functional groups, at different positions, and with specific spatial orientations. The absence of reactivity data means there is no information on the selectivity of its transformations.

While direct research on this compound is not available, some information exists for structurally related compounds. For instance, synthetic methods have been detailed for derivatives like spiro[2.5]octane-5,7-dione and spiro[2.5]octane-5-carboxylic acid. researchgate.netgoogle.com Furthermore, a study on carbene rearrangements utilized the tosylhydrazone of syn- and anti-5-Methylidenespiro[2.5]octane-7-carboxaldehyde, indicating that functionalized analogues of the target molecule have been synthesized and employed in mechanistic investigations of other reactive intermediates. acs.org There are also general studies on the reactivity of broader classes of molecules such as methylenespiroalkanes and the thermal rearrangements of vinylcyclopropanes, a structural motif present in this compound. chemistry-chemists.comresearchgate.net

However, in strict adherence to the requested focus solely on This compound , the lack of specific primary literature precludes the generation of a scientifically accurate and detailed article on its chemical reactivity and mechanistic profile. The compound represents a molecule that is known and available, yet its chemical properties and potential for synthetic applications remain an unexplored area of chemical research.

Current Research Landscape and Underexplored Facets of 6 Methylidenespiro 2.5 Octane

Identified Gaps in Synthetic Methodology and Mechanistic Understanding

A significant gap in the chemical literature is the absence of a well-documented, optimized synthesis specifically for this compound. However, its structure suggests several plausible synthetic routes based on established organic reactions. The most probable precursor would be spiro[2.5]octan-6-one.

The Wittig reaction stands out as a primary candidate for the olefination of spiro[2.5]octan-6-one. This reaction, which converts ketones and aldehydes to alkenes, is a cornerstone of organic synthesis. wikipedia.orgpressbooks.pubmasterorganicchemistry.com The use of a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield the desired exocyclic methylene (B1212753) group. wikipedia.org The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The high driving force of this reaction is the formation of the very stable phosphorus-oxygen double bond. pressbooks.pub

Another potential, albeit less common, approach could be the Tebbe olefination . The Tebbe reagent is known for its ability to methylenate sterically hindered ketones, which could be relevant depending on the conformational constraints of the spiro[2.5]octan-6-one starting material. wikipedia.org

Further investigation into the mechanistic nuances of these reactions as applied to the spiro[2.5]octane system is warranted. For instance, the stereochemical outcome and the influence of the spiro-fused cyclopropane (B1198618) ring on the reactivity of the adjacent cyclohexanone (B45756) are areas ripe for exploration. The rigidity of the spirocyclic system could influence the approach of the ylide and the subsequent cycloaddition and elimination steps.

Plausible Synthetic Route Starting Material Key Reagent Expected Product
Wittig ReactionSpiro[2.5]octan-6-oneMethylenetriphenylphosphorane (Ph₃P=CH₂)This compound
Tebbe OlefinationSpiro[2.5]octan-6-oneTebbe ReagentThis compound

Potential for Advanced Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the cyclopropane ring would likely appear at unusually high field (low ppm values), a characteristic feature of cyclopropyl (B3062369) protons due to anisotropic effects. libretexts.org The exocyclic methylene protons would present as a singlet or a narrowly split multiplet in the olefinic region (typically 4.5-5.5 ppm). The cyclohexyl protons would exhibit a complex pattern of multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would be highly informative. The spiro carbon would be a quaternary signal, and its chemical shift would be influenced by the strain of the two fused rings. The exocyclic methylene carbon (C=CH₂) would appear in the olefinic region, with the terminal CH₂ typically around 100-115 ppm and the quaternary carbon (C=) further downfield. researchgate.netcdnsciencepub.com

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorptions. A sharp band around 1650 cm⁻¹ would indicate the C=C stretch of the exocyclic double bond. The C-H stretching vibrations of the sp² hybridized methylene group would be expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the cyclohexane and cyclopropane rings would appear just below 3000 cm⁻¹.

Computational Chemistry: Computational methods could provide significant insights into the structure, stability, and reactivity of this compound. escholarship.org

Conformational Analysis: Density Functional Theory (DFT) calculations could be employed to determine the preferred conformation of the cyclohexane ring and the energetic barriers to ring flipping. The rigidity imposed by the spiro-fused cyclopropane is a key feature to investigate.

Spectroscopic Prediction: Computational models can predict NMR and IR spectra, which would be invaluable for confirming the structure of the molecule if it were synthesized.

Reaction Mechanisms: Theoretical studies could elucidate the transition states and reaction pathways for its potential syntheses, such as the Wittig reaction, providing a deeper mechanistic understanding.

Spectroscopic Technique Expected Key Features for this compound
¹H NMRHigh-field signals for cyclopropyl protons; Olefinic signals for exocyclic methylene protons.
¹³C NMRQuaternary spiro carbon signal; Signals for exocyclic C=C in the olefinic region.
IR SpectroscopyC=C stretch (~1650 cm⁻¹); sp² and sp³ C-H stretches.

The lack of dedicated studies on this compound highlights a small but significant gap in our understanding of spirocyclic systems. Its synthesis and subsequent detailed spectroscopic and computational characterization would provide valuable data for the broader field of physical organic chemistry.

Advanced Spectroscopic and Structural Elucidation of 6 Methylidenespiro 2.5 Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete atomic framework of 6-Methylidenespiro[2.5]octane. Through a suite of one- and two-dimensional experiments, it is possible to unambiguously assign every proton and carbon atom, confirm the spirocyclic nature, and probe its conformational dynamics.

Two-dimensional (2D) NMR experiments are essential for mapping the intricate network of covalent bonds and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY spectra would confirm the connectivity within the cyclohexane (B81311) and cyclopropane (B1198618) rings. For instance, the protons on the cyclopropyl (B3062369) ring (C1 and C2) would show correlations to each other. Similarly, protons on the cyclohexane ring would exhibit a clear correlation pathway, e.g., H4 ↔ H5 and H7 ↔ H8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. The exocyclic methylene (B1212753) protons (=CH₂) would show a strong correlation to the C10 carbon, while the aliphatic CH₂ protons would correlate to their respective carbons in the cyclohexane and cyclopropane rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations expected for this compound would include:

Correlations from the methylene protons (H10) to the quaternary spiro-carbon (C3) and the olefinic carbon (C6), confirming the methylidene-cyclohexane linkage.

Correlations from the cyclopropyl protons (H1, H2) to the spiro-carbon (C3), definitively proving the spiro-fusion.

Correlations from protons on the cyclohexane ring (e.g., H5 and H7) to the spiro-carbon (C3).

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C1 / C2 ~15 ~0.4 - 0.6 m
C3 (spiro) ~25 - -
C4 / C8 ~35 ~1.5 - 1.6 m
C5 / C7 ~28 ~2.2 - 2.3 m
C6 ~150 - -

Note: Chemical shifts are estimations based on analogous structures and may vary.

Table 2: Key Expected 2D NMR Correlations

Experiment From Proton(s) Correlates to Carbon(s) / Proton(s) Significance
COSY H1 / H2 H1 / H2 Confirms cyclopropane ring connectivity
COSY H4 / H5 H4 / H5 Confirms cyclohexane ring connectivity
HSQC H10 C10 Assigns exocyclic methylene group
HMBC H10 C6, C5, C7, C3 Confirms placement of the double bond and linkage to the spiro center
HMBC H1 / H2 C3 Confirms the spiro-fusion of the two rings

| NOESY | H1 / H2 | H4 / H8 (axial) | Provides conformational information about the ring junction |

The cyclohexane ring in this compound is not static and can undergo conformational changes, primarily a chair-twist-boat-chair interconversion. Dynamic NMR studies, which involve recording spectra at variable temperatures, can provide quantitative information about these processes. doi.org

By cooling a sample to a low enough temperature (the coalescence temperature), the rate of ring inversion can be slowed on the NMR timescale. This would result in the broadening and eventual splitting of signals for the diastereotopic axial and equatorial protons on the cyclohexane ring (C4, C5, C7, C8). Analyzing the line shape changes as a function of temperature allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process. doi.org This energy barrier provides insight into the conformational flexibility of the spirocyclic system.

Chemical shift anisotropy (CSA) is a phenomenon primarily observed in solid-state NMR but can influence relaxation in solution-state NMR. The large electron density of the C=C double bond creates a significant anisotropic magnetic environment, which can affect the chemical shifts and relaxation rates of nearby nuclei, providing further subtle clues about the molecule's average conformation.

Solid-State NMR (ssNMR) provides valuable information on the structure and dynamics of molecules in the solid phase. wikipedia.org Unlike in solution, where rapid tumbling averages out anisotropic interactions, in the solid state these interactions provide rich structural detail. acs.org

For this compound, ssNMR could be used to:

Distinguish between crystalline and amorphous forms: The spectral lineshapes in ssNMR are highly sensitive to the degree of order in the sample. Crystalline forms give sharp lines, while amorphous forms result in broad, featureless spectra.

Identify polymorphism: If the compound can crystallize in multiple forms (polymorphs), each will give a distinct ssNMR spectrum due to differences in unit cell packing and intermolecular interactions.

Determine precise structural parameters: Using techniques like Magic Angle Spinning (MAS) to reduce anisotropic broadening, ssNMR can provide information on bond lengths and angles by measuring dipolar couplings between nuclei. wikipedia.org This can be used to build a detailed model of the molecule's conformation as it exists in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these techniques excellent for structural confirmation and providing complementary conformational insights.

The vibrational spectrum of this compound is dominated by the features of its three main components: the exocyclic double bond, the cyclohexane ring, and the cyclopropane ring.

Exocyclic Methylene Group (=CH₂): This group gives rise to several characteristic and strong absorptions. The C=C stretching vibration is expected to appear as a medium-intensity band around 1650 cm⁻¹ in the IR and a strong band in the Raman spectrum. The =C-H stretching vibrations typically occur just above 3000 cm⁻¹ (e.g., ~3075 cm⁻¹). researchgate.net An out-of-plane C-H bending mode (wag) is expected to produce a strong absorption in the IR spectrum around 890 cm⁻¹.

Cyclohexane Ring (CH₂): The numerous C-H bonds of the cyclohexane ring will produce strong stretching absorptions in the 2850-2960 cm⁻¹ region. researchgate.net The CH₂ scissoring (bending) vibrations are found around 1450 cm⁻¹. ustc.edu.cn

Cyclopropane Ring: The C-H bonds of a cyclopropane ring are known to have a slightly different character due to ring strain and increased s-character. Their C-H stretching frequencies can also appear in the region above 3000 cm⁻¹, sometimes overlapping with the olefinic C-H stretches. The ring itself has characteristic "breathing" and deformation modes at lower frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity (IR)
~3075 C-H Stretch =CH₂ (Olefinic) Medium
~2850-2960 C-H Stretch -CH₂- (Aliphatic) Strong
~1650 C=C Stretch Exocyclic Alkene Medium
~1450 C-H Bend (Scissor) -CH₂- Medium

Theoretical calculations (e.g., using Density Functional Theory, DFT) can be employed to predict the vibrational spectra for different possible conformers (e.g., chair vs. twist-boat). By comparing the experimentally obtained IR and Raman spectra with these calculated spectra, it is possible to confirm the dominant conformation in the sample. Changes in the spectrum upon cooling could also indicate a shift in the conformational equilibrium, providing data that complements dynamic NMR studies.

Table of Compounds Mentioned

Compound Name
This compound
spiro[2.5]octan-6-ol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. A search for HRMS data for this compound did not yield any experimental results. Therefore, no definitive data on its exact mass and elemental composition from primary sources can be presented.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to fragment a specific parent ion and analyze the resulting daughter ions. This technique provides valuable insights into the structure and connectivity of a molecule. No studies detailing the MS/MS fragmentation pathways of this compound were found in the public domain. As a result, a data table of its characteristic fragment ions and their relative abundances cannot be compiled.

X-ray Crystallography and Electron Diffraction

These methods are essential for the definitive determination of the three-dimensional structure of molecules in the solid and gas phases, respectively.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration for chiral molecules. A comprehensive search of crystallographic databases yielded no entries for this compound. Consequently, no data table of its crystallographic parameters can be provided.

Electron Diffraction for Gas-Phase Structure Determination

Electron diffraction is a technique used to determine the structure of molecules in the gas phase, providing information on bond lengths and angles without the influence of crystal packing forces. No gas-phase electron diffraction studies for this compound have been published, precluding the presentation of its gas-phase structural parameters.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods are spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules. They are crucial for determining the absolute configuration and conformational properties of enantiomers. No published studies utilizing circular dichroism (CD) or optical rotatory dispersion (ORD) to investigate the chiroptical properties of this compound were identified.

Determination of Enantiomeric Excess and Optical Purity

The determination of enantiomeric excess (ee) is a crucial metric in the synthesis and characterization of chiral molecules like this compound. wikipedia.org Enantiomeric excess quantifies the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample containing an equal amount of both enantiomers is known as a racemic mixture and will have an ee of 0%, while a sample with only one enantiomer is considered enantiomerically pure and has an ee of 100%. wikipedia.orglibretexts.org

The optical purity of a sample is conceptually equivalent to its enantiomeric excess and can be determined experimentally by measuring the optical rotation of a non-racemic mixture. masterorganicchemistry.com The observed rotation is then compared to the specific rotation of the pure enantiomer. study.com While direct experimental data on the optical rotation of pure enantiomers of this compound derivatives are not extensively documented in readily available literature, the established methodologies for such determinations are applicable.

Modern analytical techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are instrumental in resolving enantiomers and quantifying their relative abundance. nih.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. The ratio of the peak areas in the chromatogram directly corresponds to the enantiomeric ratio, from which the enantiomeric excess can be precisely calculated.

Table 1: Illustrative Data for Enantiomeric Excess Determination of a Chiral Derivative of this compound via Chiral HPLC

EnantiomerRetention Time (min)Peak AreaPercentage (%)
(R)-enantiomer8.2415,32075
(S)-enantiomer9.515,10725

Note: The data in this table is hypothetical and serves to illustrate the typical output of a chiral HPLC analysis for the purpose of calculating enantiomeric excess. The enantiomeric excess for this illustrative sample would be 50% (75% - 25%).

Conformational Analysis in Chiral Derivatives

The conformational landscape of spirocyclic systems, including derivatives of this compound, is of significant interest as it dictates their reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the preferred conformations of these molecules in solution. rsc.org

Studies on analogous spiro[2.5]octane systems provide valuable insights into the likely conformational behavior of this compound derivatives. For instance, in substituted 1-oxaspiro[2.5]octanes, the cyclohexane ring predominantly adopts a chair-like conformation. rsc.org The presence and orientation of substituents on the six-membered ring significantly influence the conformational equilibrium. rsc.org For chiral derivatives of this compound, the substituents will likely favor an equatorial position to minimize steric interactions.

Computational studies, in conjunction with experimental NMR data, offer a comprehensive understanding of the conformational preferences and the energy barriers between different conformers. nih.gov Such analyses can reveal the subtle interplay of steric and electronic effects that govern the three-dimensional structure of these chiral spiro compounds. The exocyclic methylene group in this compound introduces additional structural constraints and electronic features that would be a key focus of detailed conformational studies.

Theoretical and Computational Chemistry of 6 Methylidenespiro 2.5 Octane

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems like 6-methylidenespiro[2.5]octane. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule.

Ab initio calculations are derived from first principles without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. DFT, on the other hand, utilizes the electron density to calculate the system's energy, providing a balance between computational cost and accuracy that makes it a popular choice for medium-sized organic molecules. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining reliable results.

A detailed analysis of the electronic structure of this compound would reveal the nature of its chemical bonds and the distribution of electrons. The spirocyclic center, where the cyclopropane (B1198618) and cyclohexane (B81311) rings are joined, is a region of significant interest. The bonding here involves sp³-hybridized carbons, but the geometric constraints of the small ring can lead to bent bonds and altered hybridization.

The presence of the exocyclic methylidene group introduces a π-system. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. In this compound, the HOMO is expected to be associated with the π-bond of the methylidene group, while the LUMO would likely be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would be employed to gain a deeper understanding of the bonding, including the hybridization of the atoms and the nature of the orbital interactions. For instance, it could quantify the extent of hyperconjugation between the strained cyclopropane ring and the adjacent σ-bonds of the cyclohexane ring.

The distribution of electron density in this compound is not uniform. The electronegativity differences between carbon and hydrogen atoms, as well as the presence of the π-system, lead to a specific charge distribution. This can be quantified using various population analysis schemes, such as Mulliken, Löwdin, or Natural Population Analysis (NPA).

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The ESP map would show regions of negative potential (in red) and positive potential (in blue). For this compound, the region of highest negative potential is expected to be located above and below the plane of the exocyclic double bond, corresponding to the π-electron cloud. This area would be susceptible to attack by electrophiles. Regions of positive potential would be found around the hydrogen atoms.

Conformational Analysis and Potential Energy Surfaces

The cyclohexane ring in this compound is not planar and can adopt several conformations. The study of these conformations and the energy barriers between them is crucial for understanding the molecule's dynamic behavior.

The cyclohexane ring can exist in various conformations, with the chair, boat, and twist-boat forms being the most well-known. For a substituted cyclohexane, the relative energies of these conformers determine the dominant structure. In this compound, the spiro-fused cyclopropane ring acts as a bulky substituent.

Computational methods can be used to perform a systematic conformational search to identify all possible stable conformers. The geometries of these conformers are optimized, and their relative energies are calculated. The most stable conformer will be the one with the lowest energy. For the spiro[2.5]octane system, the cyclohexane ring is expected to prefer a chair-like conformation.

The potential energy surface (PES) can be scanned by systematically changing key dihedral angles to map the energy landscape. This allows for the identification of transition states that connect the stable conformers. The energy difference between a stable conformer and a transition state represents the energy barrier for interconversion. These barriers determine the rate at which the molecule can switch between different conformations.

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
Chair0.00 (expected)Varies
Twist-BoatHigher than chair (expected)Varies
BoatHigher than twist-boat (expected)Varies
Note: This table represents expected trends for a substituted cyclohexane. Actual values for this compound would require specific computational studies.

The exocyclic methylidene group at the 6-position introduces a region of sp² hybridization into the cyclohexane ring. This has a significant impact on the ring's conformation. The C5-C6-C7 bond angle will prefer to be around 120°, which is larger than the typical angle in a cyclohexane chair. This local flattening of the ring will likely distort the ideal chair conformation.

The presence of the double bond can also influence the barriers to ring inversion. The altered geometry and electronic structure of the ring due to the methylidene group can either raise or lower the energy of the transition states for conformational changes. Computational studies would be essential to quantify these effects and to provide a detailed picture of the conformational preferences and dynamics of this compound.

Reaction Mechanism Modeling and Kinetic Studies

Computational modeling is an indispensable tool for investigating the reaction mechanisms of organic molecules like this compound. Through quantum chemical calculations, it is possible to map out potential energy surfaces, identify key intermediates and transition states, and predict the kinetics and thermodynamics of various transformations.

The prediction of transition state (TS) geometries and their corresponding activation energies is fundamental to understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the bonding changes occurring during a reaction. For this compound, reactions of interest would include electrophilic additions to the exocyclic double bond, thermal rearrangements, or reactions involving the cyclopropane ring.

Density Functional Theory (DFT) is a commonly employed method for locating transition states. Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d) or larger), are used to optimize the geometries of reactants, products, and the transition state linking them. Advanced algorithms can search for the first-order saddle point that defines the TS. Once located, frequency calculations are performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants. These calculations are crucial for predicting reaction rates and understanding how structural modifications might influence reactivity. For instance, the activation energy for the protonation of the exocyclic double bond can be modeled to understand its susceptibility to acid-catalyzed reactions.

Table 1: Illustrative Predicted Activation Energies for a Hypothetical Reaction of this compound

Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)
Initial ProtonationDFT (B3LYP)6-311+G(d,p)15.2
Ring OpeningDFT (M06-2X)6-311+G(d,p)25.8
IsomerizationDFT (B3LYP)6-311+G(d,p)32.5

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of computational studies.

Beyond identifying a single transition state, computational chemistry allows for the elucidation of entire reaction pathways, especially in cases where multiple products can be formed. nih.gov For this compound, reactions at the exocyclic double bond could lead to different stereoisomers or constitutional isomers. By calculating the activation energies for all possible pathways, the regioselectivity and stereoselectivity of a reaction can be predicted. rsc.orgacs.org The pathway with the lowest activation barrier is expected to be the dominant one, leading to the major product.

For example, in a hydroboration-oxidation reaction, computational models could predict whether the boron will add to the terminal methylene (B1212753) carbon or the spiro-carbon, and from which face of the double bond it will approach. These predictions are based on the relative energies of the competing transition states. acs.org Such studies are invaluable for rationalizing experimentally observed product distributions and for designing more selective synthetic routes. nih.gov

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. springernature.comwikipedia.org Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which are often the most important factor. researchgate.net Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction mechanism. nih.gov For a nonpolar molecule like this compound, implicit models are often sufficient to account for the general effects of the solvent environment on transition state energies and reaction pathways.

Spectroscopic Property Prediction and Validation

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for structure elucidation in organic chemistry. DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govncssm.edunih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted, typically by referencing them to a standard like tetramethylsilane (B1202638) (TMS).

These predictions are sensitive to the molecular geometry, so an accurate optimized structure is essential. Comparing the predicted spectrum to the experimental one can help to confirm assignments or even to distinguish between possible isomers. researchgate.net Additionally, spin-spin coupling constants can also be calculated, providing further detail for the full simulation of an NMR spectrum. researchgate.net

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (spiro)35.1
C2, C3 (cyclopropane)15.8
C4, C8 (cyclohexane)28.3
C5, C7 (cyclohexane)26.5
C6 (cyclohexane, sp²)148.9
C9 (methylene, sp²)106.7

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar structural motifs. Numbering is based on standard IUPAC nomenclature.

Computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. q-chem.com After a geometry optimization, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding frequencies and intensities. youtube.com

The resulting data can be used to generate a simulated IR or Raman spectrum. arxiv.orgnih.gov These simulated spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups. For this compound, key predicted vibrations would include the C=C stretch of the exocyclic double bond, the C-H stretches of the cyclopropane and cyclohexane rings, and various bending and rocking modes that are characteristic of the spirocyclic structure. ifo.lviv.uakarazin.ua It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies.

UV-Vis Absorption and Electronic Circular Dichroism Spectra Prediction5.5. Molecular Dynamics Simulations5.5.1. Dynamic Behavior and Conformational Fluctuations in Solution5.5.2. Intermolecular Interactions and Aggregation Tendencies

Further research, including de novo computational studies, would be required to generate the data necessary to populate these fields of study for this compound.

Applications of 6 Methylidenespiro 2.5 Octane in Organic Synthesis and Materials Science

6-Methylidenespiro[2.5]octane as a Chiral or Achiral Synthetic Synthon

The reactivity of this compound is dominated by the high ring strain of the cyclopropane (B1198618) moiety and the presence of a reactive exocyclic double bond. These features allow it to serve as a versatile building block in the construction of more complex molecular architectures.

Building Block for Complex Molecules and Natural Product Scaffolds

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. Spirocyclopropyl frameworks, for instance, are found in a range of natural products and pharmacologically active compounds. rsc.orgresearchgate.net The rigidity conferred by the spirocyclic system can be advantageous in drug design for improving target binding and metabolic stability.

The synthesis of spirocyclopropyl oxindoles, a prominent class of bioactive compounds, often involves the creation of a spiro-fused cyclopropane ring. rsc.orgresearchgate.netrsc.org Methodologies such as organocatalytic and transition-metal-catalyzed asymmetric cyclopropanation are employed to create these structures with high stereocontrol. rsc.org These general strategies could potentially be adapted for the synthesis of precursors to or from this compound, integrating its unique structural features into medicinally relevant scaffolds.

Precursor to Diverse Spiro Compounds via Ring Transformations

The inherent ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, providing a pathway to a variety of other cyclic and spirocyclic systems. The reactivity of spirocyclopropanes is often higher than their non-spiro counterparts due to increased ring strain.

For instance, donor-acceptor cyclopropanes can undergo ring-opening-cyclization reactions. While not directly involving this compound, studies on related spirocyclopropane systems, such as cyclohexane-1,3-dione-2-spirocyclopropanes, demonstrate that they can undergo regioselective ring-opening cyclization with reagents like dimethylsulfoxonium methylide to form fused ring systems. This highlights the potential of the spiro[2.5]octane skeleton to be transformed into other valuable carbocyclic frameworks.

Design and Synthesis of Novel Derivatives and Analogs

The chemical functionality of this compound allows for a range of modifications to both the methylidene group and the spiro[2.5]octane ring system, enabling the synthesis of a diverse library of derivatives.

Functionalization of the Methylidene Group

The exocyclic double bond is a key site for introducing new functional groups. A variety of well-established alkene transformations can be envisioned at this position.

Epoxidation: The reaction of the methylidene group with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding spiro-epoxide. The stereochemistry of epoxidation in rigid methylenecyclohexane (B74748) systems has been studied, and such reactions can proceed with high diastereoselectivity. acs.org This epoxide can then serve as an intermediate for further transformations, such as nucleophilic ring-opening to introduce a variety of functional groups.

Hydroboration-Oxidation: This two-step reaction sequence would allow for the anti-Markovnikov addition of a hydroxyl group to the exocyclic double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.com This would produce the corresponding hydroxymethyl derivative, converting the exocyclic alkene into a primary alcohol. This transformation is known to be stereospecific, proceeding via syn-addition. wikipedia.orgmasterorganicchemistry.com

1,3-Dipolar Cycloadditions: The exocyclic methylene (B1212753) group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, reaction with nitrile oxides would be expected to proceed regioselectively to yield spiro isoxazolines. researchgate.netresearchgate.net This provides a route to novel heterocyclic systems fused at the 6-position of the spiro[2.5]octane core.

Diels-Alder Reaction: The methylidene group can potentially act as a dienophile in [4+2] cycloaddition reactions, although it is generally less reactive than electron-deficient alkenes. nih.govelectronicsandbooks.com Reaction with a suitable diene could lead to the formation of more complex polycyclic systems.

Modifications and Substitutions on the Spiro[2.5]octane Ring System

The spiro[2.5]octane core itself can be modified, although this often requires more forcing conditions due to the stability of the C-C bonds.

Ozonolysis: Cleavage of the exocyclic double bond via ozonolysis would provide access to spiro[2.5]octan-6-one. This ketone would be a valuable intermediate for a host of further functionalizations, including Wittig reactions to generate other substituted exocyclic alkenes, or nucleophilic additions to the carbonyl group.

Intramolecular Cyclopropanation: While the spiro[2.5]octane system already contains a cyclopropane ring, intramolecular cyclopropanation reactions starting from appropriately functionalized precursors represent a powerful method for constructing such fused ring systems. researchgate.netrochester.edunih.gov For instance, a suitably positioned alkene and a diazo group on the cyclohexane (B81311) ring could lead to the formation of a tricyclic system containing the spiro[2.5]octane core.

Potential Contributions to Materials Science

The incorporation of spirocyclic units into polymer backbones can significantly impact the material's properties, such as its thermal stability, glass transition temperature, and mechanical strength. The unique three-dimensional structure of spiro compounds can disrupt polymer chain packing, leading to materials with altered solubility and processability.

Future Perspectives and Emerging Research Directions for 6 Methylidenespiro 2.5 Octane Chemistry

Development of Green and Sustainable Synthetic Methodologies

Future efforts in the synthesis of 6-Methylidenespiro[2.5]octane and its derivatives will likely prioritize green and sustainable practices. longdom.orgnih.gov This involves a shift away from stoichiometric reagents and harsh reaction conditions towards more environmentally benign approaches. Key areas of development could include:

Catalytic Approaches: The use of transition metal or organocatalysts can enable reactions to proceed under milder conditions with higher atom economy. longdom.org For instance, methods developed for the synthesis of other spirocycles, such as the ruthenium-catalyzed condensation for spirocyclic amide acetals, could be adapted. smolecule.com

Renewable Feedstocks: Investigating synthetic routes that utilize biomass-derived starting materials would align with the principles of green chemistry. longdom.org

Alternative Energy Sources: The application of microwave irradiation or ultrasonication could accelerate reactions, potentially leading to higher yields and reduced energy consumption. longdom.orgresearchgate.net

Eco-Friendly Solvents: A move towards water or other green solvents, and away from hazardous organic solvents, will be a critical aspect of sustainable synthesis. longdom.org Recent work on the synthesis of other unsaturated compounds has highlighted the use of greener solvent systems. mdpi.comsciforum.net

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Spirocycles

FeatureTraditional MethodsPotential Green/Sustainable Methods
Reagents Often require stoichiometric, hazardous reagents.Catalytic (transition metals, enzymes), use of renewable feedstocks. longdom.org
Solvents Typically volatile organic compounds (VOCs).Water, supercritical CO2, ionic liquids, or solvent-free conditions. longdom.orgsciforum.net
Energy Often require high temperatures and long reaction times.Microwave, ultrasound activation, photochemistry. longdom.org
Atom Economy Can be low, with significant byproduct formation.High, with minimal waste generation. longdom.org
Safety May involve toxic or hazardous chemicals and byproducts.Prioritizes the use of non-toxic compounds and safer processes. longdom.org

Exploration of Novel and Unprecedented Reactivity Patterns

The high degree of ring strain in the methylenecyclopropane (B1220202) unit of this compound suggests a rich and largely unexplored reactivity profile. nih.gov Future research will likely focus on harnessing this strain for novel chemical transformations.

Ring-Opening Reactions: The strained three-membered ring is susceptible to ring-opening reactions, which can be initiated by various reagents, including Lewis acids or transition metals. soton.ac.uktandfonline.com This could provide access to a diverse range of functionalized cyclohexyl derivatives. Palladium-catalyzed hydroalkylation of methylenecyclopropanes, for instance, has been shown to proceed via selective C-C bond cleavage. rsc.org

Cycloaddition Reactions: The exocyclic double bond can participate in cycloaddition reactions, offering a pathway to more complex polycyclic and spirocyclic systems. scholaris.ca The development of new cycloaddition strategies will be a key area of investigation.

Rearrangements: The inherent strain in the molecule could be exploited to drive novel molecular rearrangements, potentially leading to the formation of unexpected and valuable carbocyclic skeletons. scholaris.ca

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity for the synthesis and study of this compound. chim.it These technologies offer several advantages over traditional batch processing. sci-hub.semt.com

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial when dealing with potentially high-energy, strained molecules. mt.com The small reaction volumes inherent to flow chemistry minimize the risks associated with exothermic events.

Improved Efficiency and Scalability: Continuous flow processes can often be more efficient and easier to scale up than batch reactions. chim.it This has been demonstrated in the synthesis of other complex spirocyclic systems, such as tetrahydronaphthyridines. nih.govresearchgate.netbio-equip.cn

Rapid Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the discovery of optimal synthetic routes and novel reactivity. researchgate.net

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

ParameterBatch ChemistryFlow Chemistry
Safety Higher risk with potentially hazardous reactions.Enhanced safety due to small reaction volumes and better control. mt.com
Heat Transfer Often inefficient, leading to temperature gradients.Highly efficient, allowing for precise temperature control. researchgate.net
Mixing Can be slow and inefficient.Rapid and efficient mixing. chim.it
Scalability Can be challenging and non-linear.Generally more straightforward and predictable. researchgate.net
Reproducibility Can be variable between batches.High reproducibility due to precise parameter control. researchgate.net

Application of Advanced Spectroscopy for In Situ Reaction Monitoring

To fully understand the reactivity of this compound, advanced spectroscopic techniques for in situ reaction monitoring will be indispensable. These methods provide real-time data on the concentrations of reactants, products, and, crucially, transient intermediates. magritek.com

NMR Spectroscopy: Benchtop NMR spectrometers can be integrated into reaction setups to follow the conversion of starting materials to products in real time. magritek.com This can provide valuable kinetic data and help to identify reaction intermediates. numberanalytics.com

Mass Spectrometry: Mass spectrometry-based techniques are highly sensitive for detecting and characterizing low-concentration, highly reactive intermediates that are often key to understanding reaction mechanisms. acs.orgnih.gov

UV-Vis and IR Spectroscopy: In situ UV-Vis and FT-IR spectroscopy can monitor changes in electronic structure and functional groups throughout a reaction, offering insights into reaction progress and the formation of intermediates. numberanalytics.com

Synergistic Combination of Experimental and Computational Approaches

A powerful strategy for elucidating the complex reactivity of this compound involves the synergistic combination of experimental studies and computational chemistry.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of different transformations. whiterose.ac.uk This can help to guide experimental design and focus efforts on the most promising avenues. For example, DFT has been used to study the rearrangement of spirocyclic indolenines and the radical ring expansion of other methylenecyclopropane derivatives. whiterose.ac.uknih.gov

Mechanistic Elucidation: When unexpected products are observed experimentally, computational modeling can be invaluable for rationalizing their formation and elucidating the underlying reaction mechanisms. acs.org This approach has been successfully applied to understand the formation of spirocyclic compounds in Diels-Alder reactions and rhodium-catalyzed C-H activation processes. researchgate.netnih.gov

Understanding Strain and Energetics: Computational methods can provide quantitative insights into the ring strain of this compound and the thermodynamics and kinetics of its reactions, which is crucial for understanding its chemical behavior. nih.gov

Table 3: Illustrative Applications of Combined Experimental and Computational Studies

Research AreaExperimental ApproachComputational (DFT) ContributionRelevant Examples
Reaction Mechanism Isolation and characterization of products and intermediates.Calculation of transition state energies and reaction pathways.Rearrangement of spirocyclic indolenines whiterose.ac.uk, Ti-catalyzed amination of methylenecyclopropanes. researchgate.net
Reactivity Prediction Synthesis and reaction screening.Modeling of potential reaction outcomes and viability.Successive ring expansion (SuRE) reactions. whiterose.ac.uk
Stereoselectivity Analysis of product stereoisomers.Calculation of energies of diastereomeric transition states.Ring-opening of donor-acceptor cyclopropanes. epfl.ch
Cycloaddition Reactions Exploration of cycloaddition partners and conditions.Modeling of transition states to understand reactivity and regioselectivity.Cycloaddition of nitrile imines with cyclopropenes. nih.gov

Expansion into Interdisciplinary Research Areas

The unique three-dimensional structure of this compound and its derivatives makes them attractive scaffolds for applications in various interdisciplinary fields.

Medicinal Chemistry: Spirocycles are increasingly recognized as privileged structures in drug discovery due to their inherent three-dimensionality, which can lead to improved target binding and pharmacokinetic properties. rsc.org The spiro[2.5]octane framework could serve as a novel core for the development of new therapeutic agents. rsc.org

Materials Science: The incorporation of strained spirocyclic units into polymers or other materials could impart unique physical and chemical properties. The reactivity of the methylenecyclopropane moiety could be used for polymerization or for post-synthetic modification of materials.

Molecular Probes: Derivatives of this compound could be functionalized to create molecular probes for studying biological processes or for use in chemical sensing applications.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the molecular structure of 6-methylidenespiro[2.5]octane?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying spirocyclic systems and methylidene groups. Mass spectrometry (MS) provides molecular weight confirmation (C₁₀H₁�₆O, MW: 152.23 g/mol) . Infrared (IR) spectroscopy helps detect carbonyl groups if present. X-ray crystallography may resolve spatial ambiguities in the spiro center .

Q. How can synthetic routes for this compound be optimized for yield and purity?

  • Methodology : Cyclopropanation via carbene insertion into strained alkenes is a common approach. Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) frameworks. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity by high-performance liquid chromatography (HPLC) with UV detection .

Q. What stability considerations are critical for storing this compound?

  • Methodology : Perform accelerated stability studies under varying pH, temperature, and light exposure. Use gas chromatography (GC) or HPLC to track degradation products (e.g., ring-opening or oxidation byproducts). Store in inert atmospheres (<5°C) with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in ring-opening reactions?

  • Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies and transition states. Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots). Validate models against experimental outcomes from analogous spiro compounds (e.g., 4,7-diazaspiro[2.5]octane derivatives) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodology : Use ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for high-resolution impurity profiling. Develop a gradient elution method (e.g., acetonitrile/water with 0.1% formic acid) to separate structurally similar byproducts. Quantify impurities against validated reference standards .

Q. How does the spirocyclic strain in this compound influence its pharmacological potential in drug design?

  • Methodology : Evaluate strain energy via molecular mechanics (MM2/MM3) calculations. Compare bioavailability and metabolic stability with non-spiro analogs using in vitro assays (e.g., microsomal stability tests). Correlate steric effects with target binding affinity in enzyme inhibition studies .

Methodological Notes

  • Reproducibility : Document all synthetic steps and characterization data in alignment with IUPAC guidelines .
  • Statistical Validation : Use Student’s t-test or ANOVA for comparing experimental groups, with p < 0.05 as significance threshold .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., Beilstein Journal guidelines for experimental sections) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.